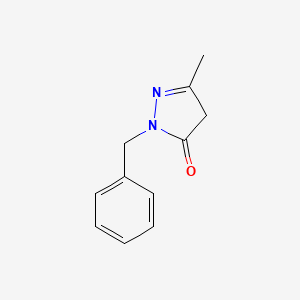

2-Pyrazolin-5-one, 1-benzyl-3-methyl-

Übersicht

Beschreibung

“2-Pyrazolin-5-one, 1-benzyl-3-methyl-” is a chemical compound with the molecular formula C11H12N2O . It is a derivative of pyrazolone, a five-membered heterocyclic compound . Pyrazolones and their derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazoline derivatives, including “2-Pyrazolin-5-one, 1-benzyl-3-methyl-”, is typically accomplished via the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . The compounds are obtained in good yields, ranging from 68% to 99% .Molecular Structure Analysis

The molecular structure of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” can be represented by the SMILES stringCC1=NN(C(=O)C1)c2ccccc2 . The InChI representation is 1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . Chemical Reactions Analysis

Pyrazolones, including “2-Pyrazolin-5-one, 1-benzyl-3-methyl-”, are known to react with systems containing C=O and C=N groups. This is one of the methods for the preparation of biologically active compounds such as pyrazole, thiazole, triazole, thiadiazole, oxadiazole, triazine, and thiadiazine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” include a molecular weight of 174.20 . The compound is typically in the form of powder, crystals, or chunks . The boiling point is 287 °C/265 mmHg (lit.), and the melting point is 126-128 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Antioxidant Research

2-Pyrazolin-5-one: derivatives have been extensively studied for their antioxidant properties. The compound’s ability to act as a free radical scavenger makes it valuable in the synthesis of new antioxidants that can interact with cell membranes . This interaction is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

Pharmaceutical Development

The bioactivity profile of 2-Pyrazolin-5-one derivatives includes analgesic, antibacterial, anti-inflammatory, and antitumoral activities . These properties are harnessed in pharmaceutical research to develop new medications that can provide relief from pain, combat infections, reduce inflammation, and potentially inhibit tumor growth.

Sensing and Detection

In analytical chemistry, 2-Pyrazolin-5-one derivatives are used as reagents for the detection of reducing carbohydrates by ESI/MALDI-MS . This application is significant for improving the sensitivity of mono- and oligosaccharides determination, which is essential in various research fields, including food science and glycobiology.

Lipid Membrane Interaction Studies

The modification of 2-Pyrazolin-5-one to increase its lipophilicity has led to derivatives that have a high affinity for lipid membranes . This characteristic is particularly useful in studying how drugs and other substances interact with cell membranes, which is vital for drug delivery and pharmacokinetics.

Ophthalmological Applications

Derivatives of 2-Pyrazolin-5-one have shown promise in ophthalmological research, particularly in the prevention of cell death induced by oxidative stress in retinal diseases . This application could lead to new treatments for retinal degenerative diseases, such as age-related macular degeneration.

Synthetic Chemistry

The 2-Pyrazolin-5-one nucleus serves as a cornerstone in synthetic chemistry for the creation of a variety of heterocyclic compounds . These compounds have diverse applications, including the development of new materials and as intermediates in the synthesis of complex molecules.

Antimicrobial and Anti-tubercular Research

Research has demonstrated that 2-Pyrazolin-5-one derivatives exhibit remarkable antimicrobial and anti-tubercular activities . This makes them potential candidates for the development of new antibiotics and treatments for tuberculosis, addressing the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic effects of 2-Pyrazolin-5-one derivatives are of particular interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . These drugs are widely used to treat pain and inflammation, and new derivatives could offer improved efficacy and reduced side effects.

Wirkmechanismus

Target of Action

The primary target of the compound 2-Pyrazolin-5-one, 1-benzyl-3-methyl-, also known as 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one, is free radicals . The compound acts as a potent antioxidant agent against lipid peroxidation .

Mode of Action

1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one interacts with free radicals, particularly the hydroxyl radical, one of the most reactive species generated during ischemia . The compound’s lipophilic substituents are essential for its lipid peroxidation-inhibitory activity .

Biochemical Pathways

The compound 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one affects the biochemical pathway of lipid peroxidation. Excessive production of the hydroxyl radical causes lipid peroxidation of polyunsaturated fatty acids in membranes, leading to further membrane disintegration . By scavenging these reactive oxygen species, the compound prevents lipid peroxidation of the membranes, thus reducing damage which might be provoked by ischemia .

Pharmacokinetics

The compound’s lipophilic nature suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one’s action include the prevention of lipid peroxidation of the membranes, reducing damage which might be provoked by ischemia . This results in a protective effect on the brain, particularly in a transient ischemia model .

Action Environment

Given its antioxidant properties, the compound’s efficacy may be influenced by the oxidative state of the environment .

Eigenschaften

IUPAC Name |

2-benzyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDQPHZEAUFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241547 | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

CAS RN |

946-23-6 | |

| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)